molecular formula C8H9NOS B2594649 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile CAS No. 906075-48-7

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile

Cat. No.: B2594649
CAS No.: 906075-48-7
M. Wt: 167.23
InChI Key: VLGGRPUWGPUWSJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 3-hydroxy-2-(thiophen-2-ylmethyl)propanenitrile . The name reflects its core structure:

  • A propanenitrile backbone (CH$$2$$-CH(CN)-CH$$2$$OH).
  • A thiophen-2-ylmethyl substituent attached to the central carbon of the propanenitrile chain.

The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) is substituted at the 2-position, forming a methylene bridge (-CH$$_2$$-) to the propanenitrile moiety. Key functional groups include:

  • A hydroxyl group (-OH) at the terminal carbon.
  • A nitrile group (-C≡N) at the adjacent carbon.
Structural Data Table
Property Value/Descriptor Source
CAS Number 906075-48-7
Molecular Formula $$ \text{C}8\text{H}9\text{NOS} $$
Molecular Weight 167.23 g/mol
SMILES Notation C1=CSC(=C1)CC(CO)C#N
InChI Key VLGGRPUWGPUWSJ-UHFFFAOYSA-N

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogous thiophene derivatives exhibit characteristic signals:

  • $$^1$$H NMR : Thiophene protons typically resonate between 6.8–7.5 ppm, while hydroxyl protons appear as broad singlets near 2.5–5.0 ppm.
  • IR Spectroscopy : Strong absorption bands for -OH (3200–3600 cm$$^{-1}$$) and -C≡N (2200–2250 cm$$^{-1}$$) are expected.

The compound’s structural elucidation would rely on combined techniques, including mass spectrometry (MS) for molecular ion confirmation and X-ray crystallography for absolute stereochemical determination.

Properties

IUPAC Name

2-(hydroxymethyl)-3-thiophen-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGGRPUWGPUWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile in the presence of a base, followed by hydrolysis . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-Oxo-2-(thiophen-2-ylmethyl)propanenitrile

    Reduction: 3-Hydroxy-2-(thiophen-2-ylmethyl)propanamine

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry

  • Chiral Building Block : 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is utilized as a chiral intermediate in the synthesis of complex organic molecules. Its enantioselective synthesis is critical for producing pharmaceuticals with specific stereochemistry.
  • Synthetic Routes : The compound can be synthesized through various methods, including:
    • Enantioselective transesterification catalyzed by lipases.
    • Biocatalysis using immobilized enzymes in organic solvents, which enhances efficiency and environmental sustainability.

Biology

  • Enzyme-Catalyzed Reactions : It serves as a substrate in studies involving enzyme-catalyzed reactions, contributing to the understanding of biocatalysis mechanisms.
  • Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, crucial for protecting cells from oxidative stress linked to various diseases.
  • Antimicrobial Potential : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial drug development.

Medicine

  • Pharmaceutical Intermediate : The compound is an important intermediate in the synthesis of pharmaceuticals such as (S)-duloxetine, an antidepressant used to treat various psychiatric and metabolic disorders.
  • Mechanism of Action : In drug synthesis, it interacts with molecular targets to facilitate the formation of desired enantiomers. The thiophene ring's stability enhances the compound's reactivity in biochemical contexts.

Comparative Studies

A comparative analysis involving similar compounds revealed that 3-hydroxy-2-(thiophen-2-ylmethyl)propanenitrile exhibits distinct electronic properties due to its thiophene structure. This uniqueness influences its reactivity and interaction patterns compared to other nitriles.

A study assessing the biological activities of this compound yielded the following results:

Activity TypeObservationsReference
AntioxidantSignificant scavenging activity
AntimicrobialInhibition of bacterial growth
Drug SynthesisIntermediate for (S)-duloxetine

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is not well-characterized. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Applications/Findings Reference
3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile C₈H₉NOS Thiophen-2-ylmethyl, hydroxy, nitrile Potential ligand for metal coordination (e.g., Ag⁺, Cu²⁺)
3-Hydroxy-2-[(pyrrolidin-1-yl)methyl]-3-(pyridin-2-yl)propanenitrile C₁₃H₁₈N₃O Pyridin-2-yl, pyrrolidinyl, hydroxy Synthesized in 22% yield; forms Ni(II) dithiocarbamate complexes with square-planar geometry
3-Hydroxy-2-[(piperidin-1-yl)methyl]-3-(pyridin-2-yl)propanenitrile C₁₄H₂₀N₃O Pyridin-2-yl, piperidinyl, hydroxy Higher yield (86%) than pyrrolidine analogue; used in silver-specific ligand studies
3-Oxo-3-(thieno[2,3-b]pyridin-2-yl)propanenitrile C₉H₅N₂OS Thienopyridinyl, ketone, nitrile Intermediate for pharmaceuticals; limited solubility in polar solvents
3-(2,3-Dimethoxyphenyl)-3-(1,3-dithian-2-yl)propanenitrile C₁₅H₁₉NO₂S₂ Dimethoxyphenyl, dithiane, nitrile Utilized in synthetic routes for heterocyclic compounds; moderate stability

Key Observations :

  • Thiophene vs.
  • Amine Substituents: Piperidine/pyrrolidine derivatives exhibit higher coordination versatility due to their nitrogen donor atoms, enabling stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .
  • Steric and Electronic Effects : Bulkier substituents (e.g., dithiane, dimethoxyphenyl) reduce reactivity in nucleophilic additions but improve selectivity in cyclization reactions .

Analysis :

  • Piperidine derivatives achieve higher yields than pyrrolidine analogues due to reduced steric hindrance during nucleophilic attack .
  • The absence of reported yields for the target compound suggests optimization challenges in thiophene-containing syntheses, possibly due to side reactions or purification difficulties .

Reactivity and Coordination Chemistry

  • Metal Complexation :
    • The target compound’s hydroxy and nitrile groups enable chelation with Ag⁺ and Cu²⁺, similar to its pyridine analogues .
    • Ni(II) complexes of pyridine-based propanenitriles adopt distorted square-planar geometries, as confirmed by single-crystal XRD .
  • Nitrile Reactivity :
    • Nitriles in these compounds undergo hydrolysis to amides or reduction to amines, but the thiophene moiety may hinder these reactions due to electron-withdrawing effects .

Physical-Chemical Properties

  • Solubility : Thiophene derivatives exhibit lower polarity than pyridine analogues, reducing solubility in polar solvents like water .
  • Thermal Stability : Piperidine/pyrrolidine derivatives show higher thermal stability (>200°C) owing to rigid heterocyclic frameworks .

Biological Activity

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₉NOS
  • Molecular Weight : 169.23 g/mol
  • CAS Number : 55163473

The compound features a hydroxyl group, a thiophenyl moiety, and a nitrile functional group, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile exhibits antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies revealed that it can induce apoptosis in cancer cell lines, primarily through the modulation of signaling pathways involved in cell survival and proliferation .

The proposed mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Gene Expression : It can affect the expression of genes related to cell cycle regulation and apoptosis.

Synthesis Methods

Several synthetic routes have been developed for producing 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile. A notable method involves the use of biocatalysts, which can enhance selectivity and yield. For instance, Rhodotorula rubra has been utilized effectively in the biotransformation processes to achieve high enantiomeric excess (ee) in the final product .

Table 1: Synthesis Comparison

MethodYield (%)Enantiomeric Excess (%)Reference
Biocatalysis (Rhodotorula rubra)7894–99
Chemical SynthesisVariesN/A

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various compounds, 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to reduced cell viability and increased apoptosis markers, suggesting a dose-dependent response .

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of nitrile-containing compounds like 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile often involves condensation reactions or microwave-assisted protocols. For example, structurally related thiophene derivatives (e.g., 3-(alkylthio)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amines) have been synthesized using a Milestone Flexi Wave microwave system, which reduces reaction times and improves yields compared to conventional heating . Key factors include:

  • Catalyst selection : Acid or base catalysts (e.g., Knoevenagel conditions) for nitrile formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Temperature control : Microwave irradiation (100–150°C, 10–30 min) minimizes side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile?

Methodological Answer:

  • Single-crystal X-ray diffraction (XRD) : Provides unambiguous structural determination, as demonstrated for analogous nitriles like 3-oxo-2-(phenylhydrazinylidene)-3-(thiophen-2-yl)propanenitrile. Refinement using SHELX software ensures high precision in bond-length and angle calculations .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., thiophene protons at δ 6.8–7.4 ppm, nitrile carbons at ~120 ppm).
  • FT-IR : Confirms nitrile (C≡N stretch at ~2240 cm1^{-1}) and hydroxyl (O-H stretch at 3200–3600 cm1^{-1}) groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in resolving structural ambiguities of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those applied to the Colle-Salvetti correlation-energy formula, can predict molecular geometries and electronic properties. For example:

  • Conformational analysis : Compare computed energy minima (e.g., anti vs. syn hydrazone conformers) with experimental XRD data to identify the most stable structure .
  • Charge-density mapping : Validate electron distribution around the nitrile and thiophene groups using B3LYP/6-31G(d) basis sets .
  • Vibrational frequency matching : Align DFT-calculated IR spectra with experimental data to confirm functional group assignments .

Q. What strategies are employed to analyze the electronic effects of the thiophene and nitrile groups on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Reactivity studies : The electron-withdrawing nitrile group enhances electrophilic substitution on the thiophene ring. Monitor reactivity using:
    • Kinetic profiling : Track reaction intermediates via LC-MS or in-situ NMR under varying temperatures/pH .
    • Metal coordination : Test interactions with transition metals (e.g., Ni(II), Cu(II)) using UV-Vis spectroscopy to assess ligand behavior, as shown for dithiocarbamate-propanenitrile complexes .
  • Substituent effects : Introduce electron-donating/withdrawing groups on the thiophene ring to modulate reactivity in Suzuki-Miyaura couplings .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

  • Multi-technique validation : Combine XRD (for absolute structure), NMR (for functional groups), and DFT (for electronic properties) to resolve conflicts. For instance, XRD-confirmed bond lengths in 3-oxo-2-(phenylhydrazinylidene)-3-(thiophen-2-yl)propanenitrile were compared with DFT-optimized geometries to refine computational models .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns clash with predicted fragmentation .

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